molecular formula C22H17N3O2 B8673578 1H-Pyrrole-2,5-dione, 3,4-bis(2-methyl-1H-indol-3-yl)- CAS No. 125313-52-2

1H-Pyrrole-2,5-dione, 3,4-bis(2-methyl-1H-indol-3-yl)-

Cat. No. B8673578
M. Wt: 355.4 g/mol
InChI Key: NSVKLEKFZHEGLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05057614

Procedure details

A solution of 4.12 g of 2-methylindole in 75 ml of benzene was treated with 9.2 ml of a 3M solution of methylmagnesium iodide in diethyl ether and the resulting solution was stirred under nitrogen for 0.5 hour. 2.0 g of dibromomaleimide were added and the mixture was heated to reflux for 14 hours. The cooled mixture was evaporated, dissolved in 200 ml of dichloromethane and acidified with 100 ml of 2M hydrochloric acid. The organic layer was separated, washed with 100 ml of water, dried and evaporated. The residue was triturated with dichloromethane and the obtained solid was recrystallized from acetone/water to give 1.1 g of 3,4-bis(2-methyl-3-indolyl)-1H-pyrrole-2,5-dione, m.p. 311°-313° C.
Quantity
4.12 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2.C[Mg]I.Br[C:15]1[C:20](=[O:21])[NH:19][C:17](=[O:18])[C:16]=1Br>C1C=CC=CC=1.C(OCC)C>[CH3:1][C:2]1[NH:3][C:4]2[C:9]([C:10]=1[C:16]1[C:17](=[O:18])[NH:19][C:20](=[O:21])[C:15]=1[C:10]1[C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[NH:3][C:2]=1[CH3:1])=[CH:8][CH:7]=[CH:6][CH:5]=2

Inputs

Step One
Name
Quantity
4.12 g
Type
reactant
Smiles
CC=1NC2=CC=CC=C2C1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]I
Name
Quantity
75 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C(C(=O)NC1=O)Br

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution was stirred under nitrogen for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 14 hours
Duration
14 h
CUSTOM
Type
CUSTOM
Details
The cooled mixture was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 200 ml of dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 100 ml of water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with dichloromethane
CUSTOM
Type
CUSTOM
Details
the obtained solid was recrystallized from acetone/water

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CC=1NC2=CC=CC=C2C1C=1C(NC(C1C1=C(NC2=CC=CC=C12)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 39.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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